4-(5-Fluoropyrimidin-2-yl)morpholine is a key intermediate in the synthesis of AZD1480 [], a potent inhibitor of the Janus kinase 2 (JAK2) pathway []. The JAK2 pathway is implicated in the development of myeloproliferative neoplasms []. While not a drug itself, 4-(5-Fluoropyrimidin-2-yl)morpholine represents a crucial building block in the development of potential therapeutics targeting this pathway.
The synthesis of (S)-1-(5-fluoropyrimidin-2-yl)ethanamine, a precursor to 4-(5-Fluoropyrimidin-2-yl)morpholine, can be achieved through a biocatalytic process utilizing the ω-transaminase from Vibrio fluvialis []. This process uses (S)-α-methylbenzylamine as an amine donor and can be optimized through the addition of organic solvents like toluene []. This approach offers high yield (77%) and excellent enantiomeric excess (99.8%) []. The process demonstrates the potential for environmentally friendly biocatalytic approaches in the synthesis of this important intermediate.
Although 4-(5-Fluoropyrimidin-2-yl)morpholine itself doesn't possess a direct mechanism of action, its derivative, AZD1480, exerts its therapeutic effect by inhibiting the JAK2 pathway []. This pathway plays a critical role in cell signaling, particularly in the proliferation and differentiation of blood cells []. Disruption of this pathway through inhibition by AZD1480 holds promise for treating myeloproliferative neoplasms [].
CAS No.: 137945-48-3
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4